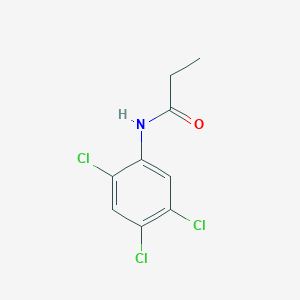
N,N-diethyl-2,3-diphenylacrylamide
Descripción general
Descripción
N,N-diethyl-2,3-diphenylacrylamide (DEDPAA) is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEDPAA is a member of the acrylamide family, which is widely used in various fields, including medicine, agriculture, and industry. However, DEDPAA has distinct advantages over other acrylamides due to its superior stability and reactivity.
Aplicaciones Científicas De Investigación
Hydroformylation Reactions
- N,N-diethyl methacrylamide undergoes hydroformylation and subsequent reactions under specific conditions, leading to the formation of various compounds including α-methyl-γ-butyrolactone and N,N-diethyl 1-methyl-3-(diethylamino)butyramide. These processes are influenced by the reaction conditions and the catalysts used, such as Rh4(CO)12 (Kollár, Consiglio, & Pino, 1990).
Polymerization Processes
- N,N-Diphenylacrylamide can be polymerized in a living fashion with specific catalysts, resulting in polymers with controlled molecular weights and properties. The polymerization is initiated through specific chemical interactions and proceeds via aluminum-oxygen bond interchange (Yeonjoon Kim, Jeon, & Kim, 2005).
- Anionic polymerization of N,N-Dialkylacrylamides, including N,N-diethylacrylamide, can be modified by additives like diethylzinc to produce polymers with narrow molecular weight distributions and different stereospecificities (Nakahama, Kobayashi, Ishizone, & Hirao, 1997).
Synthesis of Natural Products
- The synthesis of naturally occurring compounds, such as aziridine-2,3-dicarboxylic acid, can involve compounds similar to N,N-diethyl-2,3-diphenylacrylamide in key reaction steps. These processes often involve complex chemical reactions and are significant in the synthesis of bioactive molecules (Legters, Thijs, & Zwanenburg, 1991).
Chemical Reactions and Mechanisms
- Various chemical reactions involving derivatives of N,N-diethyl-2,3-diphenylacrylamide, such as the formation of ketenimines and specific esters, are studied for their mechanisms and applications in organic synthesis. These studies provide insights into complex chemical processes and their potential applications (Mitsunobu & Yamada, 1967).
Propiedades
IUPAC Name |
(E)-N,N-diethyl-2,3-diphenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-3-20(4-2)19(21)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRBGPWDWAAXCD-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamamide, N,N-diethyl-2-phenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)


![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)



![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)


![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)

